molecular formula C7H13BrO2 B12098160 Methyl 5-bromo-2-methylpentanoate

Methyl 5-bromo-2-methylpentanoate

Cat. No.: B12098160
M. Wt: 209.08 g/mol
InChI Key: NFWYCLOPRIAQFJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylpentanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of 2-methylpentanoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Amino or thiol derivatives.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids

Scientific Research Applications

Methyl 5-bromo-2-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methylpentanoate involves its reactivity as a brominated ester. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. These reactions are facilitated by the molecular structure, which allows for selective reactivity under different conditions .

Comparison with Similar Compounds

    Methyl 5-bromo-2-pentenoate: Similar in structure but with a double bond, leading to different reactivity.

    Methyl 2-bromo-2-methylpropanoate: A smaller ester with different steric properties.

    Ethyl 5-bromo-2-methylpentanoate: An ethyl ester variant with similar reactivity but different physical properties.

Uniqueness: Methyl 5-bromo-2-methylpentanoate is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways, offering versatility in chemical transformations .

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

methyl 5-bromo-2-methylpentanoate

InChI

InChI=1S/C7H13BrO2/c1-6(4-3-5-8)7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

NFWYCLOPRIAQFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCBr)C(=O)OC

Origin of Product

United States

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